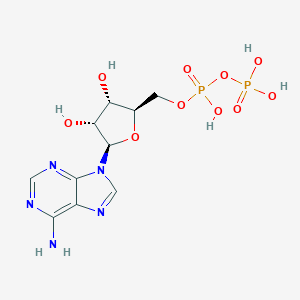

Adenosine-5'-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

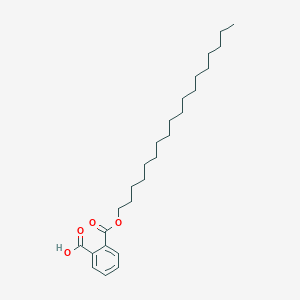

Adp, also known as H3ADP or magnesium ADP, belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with diphosphate group linked to the ribose moiety. Adp is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adp has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Adp can be found anywhere throughout the human cell, such as in cytoplasm, nucleus, mitochondria, and peroxisome. Adp exists in all eukaryotes, ranging from yeast to humans. In humans, Adp is involved in phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/16:0) pathway, phosphatidylcholine biosynthesis PC(22:0/22:2(13Z, 16Z)) pathway, phosphatidylethanolamine biosynthesis pe(18:1(11Z)/18:1(9Z)) pathway, and phosphatidylcholine biosynthesis PC(11D3/11m5) pathway. Adp is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, pyruvate dehydrogenase deficiency (e2), xanthine dehydrogenase deficiency (xanthinuria), and the congenital disorder OF glycosylation CDG-iid pathway.

ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).

Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Wissenschaftliche Forschungsanwendungen

2. Enzymatic Activity Regulation In studies involving rat heart 5'-nucleotidase, ADP was identified as a competitive inhibitor with a higher affinity for the enzyme than ATP. The inhibition was not affected by metabolic intermediates known to accumulate in the hypoxic heart. The enzyme’s activity required divalent cations, and magnesium was found to relieve the nucleotide-induced inhibition, suggesting a potential regulatory role of this enzyme in vivo depending on deinhibition by magnesium (Sullivan & Alpers, 1971).

3. Cell Metabolic Dysfunction Poly(ADP) ribose polymerase, a nuclear enzyme activated in response to genotoxic stress, depletes intracellular stores of its substrate nicotinamide adenine dinucleotide, affecting glycolysis, mitochondrial electron transport, and ATP formation. This can lead to an energetic crisis within the cell, causing dysfunction and necrosis. It also plays a role in regulating inflammatory cascades, suggesting its importance in cellular metabolic dysfunction, inflammatory injury, and organ damage in conditions like systemic inflammation and ischemia-reperfusion (Liaudet, 2002).

4. Human Retinal Vasculature Visualization ADP has been used in a histochemical technique to study the human retinal vasculature. It involves the enzymatic activity of adenosine diphosphatase, which hydrolyzes ADP to AMP, highlighting the vasculature in the retinas. This technique, which preserves angioarchitecture, allows study of the retinal vasculature in dual perspective, providing insights into the vascular health and structure of the human retina (Lutty & McLeod, 1992).

5. Biocatalytic Processes In biocatalytic processes, ATP-dependent enzyme-catalyzed reactions are common. Regeneration systems for ATP starting from ADP are crucial. Emerging enzymes and methodologies for ATP regeneration, including the use of cheap phosphate donors, offer potential beyond the direct use of ATP in enzymatic reactions. These systems may lead to new applications in enzyme discovery and engineering (Andexer & Richter, 2015).

6. Purinergic Signaling in Endocrine System ADP, acting via some P2Y receptors, plays a crucial role in purinergic signaling pathways in the endocrine system. This signaling involves various hormones and affects cellular functions like hormone secretion and intracellular signaling. Understanding the receptor subtypes and their roles in the endocrine system provides insights into complex cellular communication mechanisms (Bjelobaba, Janjic, & Stojilkovic, 2015).

Eigenschaften

CAS-Nummer |

18389-49-6 |

|---|---|

Molekularformel |

C10H15N5O10P2 |

Molekulargewicht |

427.20 g/mol |

IUPAC-Name |

[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |

InChI-Schlüssel |

KMMUGNLCCYOIEC-KSYZLYKTSA-N |

Isomerische SMILES |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Kanonische SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |

| 18389-49-6 58-64-0 |

|

Physikalische Beschreibung |

Solid |

Synonyme |

5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)